molecular formula C24H18O7 B11155374 prop-2-en-1-yl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

prop-2-en-1-yl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate

Cat. No.: B11155374
M. Wt: 418.4 g/mol
InChI Key: CKLAWPVPSUTUOT-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-({8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL}OXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bichromenyl moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-({8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL}OXY)ACETATE typically involves the reaction of 8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL with PROP-2-EN-1-YL acetate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-({8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL}OXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the prop-2-en-1-yl group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

PROP-2-EN-1-YL 2-({8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL}OXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-({8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL}OXY)ACETATE involves its interaction with specific molecular targets and pathways. The bichromenyl moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 2-({8’-METHYL-2,2’-DIOXO-2H,2’H-[3,4’-BICHROMEN]-7’-YL}OXY)ACETATE is unique due to its bichromenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H18O7

Molecular Weight

418.4 g/mol

IUPAC Name

prop-2-enyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C24H18O7/c1-3-10-28-22(26)13-29-19-9-8-16-17(12-21(25)31-23(16)14(19)2)18-11-15-6-4-5-7-20(15)30-24(18)27/h3-9,11-12H,1,10,13H2,2H3

InChI Key

CKLAWPVPSUTUOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC(=O)OCC=C

Origin of Product

United States

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